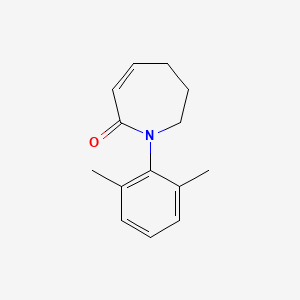
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one is a chemical compound that belongs to the class of azepinones This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to a tetrahydro-2H-azepin-2-one ring
準備方法
The synthesis of 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylphenylamine with a suitable cyclic ketone under specific reaction conditions. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
科学的研究の応用
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one can be compared with other similar compounds such as:
2,6-Dimethylphenol: This compound shares the 2,6-dimethylphenyl group but differs in its overall structure and chemical properties.
2,6-Dimethylphenyl isothiocyanate: Another compound with the same phenyl group but different functional groups, leading to different reactivity and applications.
2,6-Dimethylphenyl isocyanide: Similar in structure but with distinct chemical behavior and uses.
生物活性
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action.
The molecular formula for this compound is C14H17NO with a molecular weight of approximately 229.29 g/mol. It is classified as a tetrahydroazepin derivative and possesses a unique structure that may contribute to its biological properties.
Anticonvulsant Activity
Research has indicated that derivatives of azepin compounds can exhibit anticonvulsant properties. For instance, related compounds have been shown to increase GABA levels and inhibit GABA transaminase in vitro and ex vivo. This suggests that this compound may have similar mechanisms of action that enhance GABAergic activity .
Antiproliferative Effects
A study focusing on structurally related compounds demonstrated antiproliferative activity against various cancer cell lines. While specific data on this compound is limited, its structural analogs suggest potential efficacy in inhibiting the growth of cancer cells . The mechanisms may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
The biological activity of this compound may be attributed to several mechanisms:
- GABAergic Modulation : Enhancing GABA levels could lead to increased inhibitory neurotransmission.
- Cell Cycle Regulation : Compounds with similar structures have been noted to interfere with cell cycle progression in cancer cells.
- Protein Interaction : In silico studies suggest potential interactions with key proteins involved in cancer progression and neuroprotection.
Case Studies
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-3,4-dihydro-2H-azepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11-7-6-8-12(2)14(11)15-10-5-3-4-9-13(15)16/h4,6-9H,3,5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRUAQMNSSBSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCCC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797894-80-4 |
Source


|
| Record name | (1-2,6-DIMETHYLPHENYL)-6,7-DIHYDRO-1H-AZEPIN-2(5H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C316B1SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














